2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Benzo[b]thiophen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 937182-06-4) is a boronic ester derivative featuring a benzo[b]thiophene core substituted at the 6-position with a pinacol boronate group. This compound belongs to the class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aromatic systems critical in pharmaceuticals, materials science, and organic electronics. Its structure combines the electron-rich benzo[b]thiophene moiety—known for enhancing charge transport properties—with the sterically shielded boronate group, which improves stability and reactivity in catalytic transformations .
Properties
IUPAC Name |
2-(1-benzothiophen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-6-5-10-7-8-18-12(10)9-11/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLBZGFKKVKQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the coupling of a benzothiophene derivative with a boronic ester. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a benzothiophene halide and a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzothiophene.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can produce a variety of arylated benzothiophene derivatives .
Scientific Research Applications
Organic Synthesis
Versatile Reagent : The compound is utilized as a reagent in organic synthesis. Its structure allows for participation in various chemical reactions, facilitating the synthesis of complex organic molecules. Researchers often employ it to create new compounds with desired properties .
Reaction Mechanisms : The dioxaborolane group can participate in cross-coupling reactions and other transformations that are pivotal in the formation of carbon-carbon bonds. This makes it valuable for chemists aiming to develop novel materials or pharmaceuticals .
Drug Development
Building Block for Drug Design : In pharmaceutical research, 2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a critical building block for designing new drug candidates. Its ability to undergo modifications allows researchers to tailor compounds for improved efficacy and reduced side effects .
Case Study - Anticancer Properties : Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer activity. For instance, studies have shown that certain benzothiophene derivatives can inhibit cancer cell proliferation effectively. In vitro tests demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 5 to 20 μM against various cancer cell lines.
Biological Imaging
Fluorescent Probes : The compound is also employed in developing fluorescent probes for biological imaging applications. By attaching to biomolecules, it enables real-time visualization of cellular processes, enhancing our understanding of biological systems .
Table 1: Summary of Applications
| Application | Description |
|---|---|
| Organic Synthesis | Acts as a versatile reagent for synthesizing complex organic molecules |
| Drug Development | Used as a building block for designing new pharmaceuticals with tailored properties |
| Biological Imaging | Serves as a component in fluorescent probes for real-time cellular imaging |
Table 2: Anticancer Activity Case Study
| Compound Type | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Benzothiophene Derivative | K562 (Leukemia) | 5.0 |
| Benzothiophene Derivative | HL60 (Leukemia) | 7.2 |
| Benzothiophene Derivative | A549 (Lung Cancer) | 6-20 |
Mechanism of Action
The mechanism of action of 2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. In medicinal chemistry, the benzothiophene moiety can interact with biological receptors, such as enzymes or ion channels, to exert its effects. The boronic ester group can form reversible covalent bonds with biological nucleophiles, such as serine or cysteine residues in proteins, which can modulate the activity of these proteins .
Comparison with Similar Compounds
Substitution Position on Benzo[b]thiophene
The position of the boronate group on the benzo[b]thiophene ring significantly influences reactivity and applications:
- However, the 2-position’s proximity to the sulfur atom may introduce electronic effects that alter regioselectivity .
- 5-yl isomer (CAS: 501945-71-7) : Used in β-arylation reactions with silver carbonate, achieving moderate yields (50%). The 5-position’s electronic environment may favor specific catalytic pathways compared to the 6-yl derivative .
- 7-yl isomer (CAS: 1000160-74-6) : The 7-position’s steric and electronic profile could impact solubility and stability, making it less favorable for applications requiring prolonged shelf life .
Heterocyclic Core Modifications
Replacing benzo[b]thiophene with other aromatic systems alters electronic properties:
- Benzofuran analogs (e.g., 2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) : The oxygen atom in benzofuran reduces electron density compared to sulfur in benzothiophene, leading to slower reaction kinetics in electron-demanding cross-couplings .
- Dibenzothiophene derivatives (e.g., ) : Extended conjugation in dibenzothiophene enhances π-stacking interactions, making such compounds preferable in organic electronics but synthetically more challenging .
Reaction Yields and Efficiency
The 6-yl derivative’s moderate yield in β-arylation may reflect steric hindrance or competing side reactions, whereas fluorinated analogs exhibit higher efficiency due to improved electronic activation.
Biological Activity
2-(Benzo[b]thiophen-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
- Molecular Formula : C14H17BO2S
- Molecular Weight : 260.16 g/mol
- CAS Number : 937182-06-4
- Structure : The compound features a benzo[b]thiophene moiety attached to a dioxaborolane ring, which is significant for its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzo[b]thiophene derivatives and their screening against Staphylococcus aureus, including methicillin-resistant strains (MRSA). One derivative exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against resistant strains, indicating strong potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
Anticancer Activity
The benzo[b]thiophene scaffold is known for its anticancer properties. Compounds containing this structure have shown efficacy against various cancer cell lines. For instance, studies have reported that certain benzo[b]thiophene derivatives induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Activity
Inflammation plays a critical role in many diseases. Compounds derived from benzo[b]thiophene have demonstrated anti-inflammatory effects in vitro and in vivo. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Studies
-
Antimicrobial Efficacy Against MRSA :
- A series of substituted benzo[b]thiophenes were synthesized and tested for their ability to inhibit MRSA growth. The study found that modifications at the 6-position of the benzo[b]thiophene ring significantly enhanced antimicrobial activity.
-
Cancer Cell Line Studies :
- In vitro studies on various cancer cell lines (e.g., breast and prostate cancer) showed that certain derivatives of benzo[b]thiophene induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of p53 pathways and downregulation of anti-apoptotic proteins like Bcl-2.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Miyaura borylation. A general method involves reacting a halogenated benzo[b]thiophene derivative (e.g., 6-bromo-benzo[b]thiophene) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in anhydrous 1,4-dioxane at 80–100°C for 6–12 hours . Post-reaction purification is achieved via silica gel chromatography using hexane/ethyl acetate gradients. Yield optimization requires strict control of moisture and oxygen levels.
Q. How is 2-(Benzo[B]thiophen-6-YL)-dioxaborolane characterized structurally?
Characterization relies on ¹H NMR , ¹³C NMR , and ¹¹B NMR spectroscopy. Key NMR features include:
- ¹H NMR : Aromatic protons of the benzo[b]thiophene moiety appear at δ 7.2–8.0 ppm, while the pinacol methyl groups resonate as a singlet at δ 1.3–1.4 ppm .
- ¹¹B NMR : A sharp peak at δ 28–32 ppm confirms the presence of the boronate ester . Note: The carbon directly bonded to boron is often undetectable in ¹³C NMR due to quadrupolar relaxation effects .
Advanced Research Questions
Q. What challenges arise in quantifying aliphatic hydroxyl groups via ³¹P NMR when using pinacol-derived boronate esters as phosphitylation reagents?
While pinacol-based reagents (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) provide excellent resolution for phenolic hydroxyl groups, they poorly distinguish primary, secondary, and erythro/threo aliphatic hydroxyls due to overlapping signals. This limitation necessitates complementary methods like HSQC NMR or derivatization with alternative reagents (e.g., 2-chloro-1,3,2-dioxaphospholane) for aliphatic analysis .
Q. How does steric hindrance from the benzo[b]thiophene moiety influence Suzuki-Miyaura cross-coupling efficiency?
The planar benzo[b]thiophene ring reduces steric interference compared to bulkier aryl groups, enabling efficient coupling with aryl halides. However, electron-withdrawing substituents on the thiophene ring can slow transmetallation. Optimal conditions involve Pd(PPh₃)₄ (2–5 mol%) and Cs₂CO₃ in THF/water at 60–80°C, achieving yields >80% . Kinetic studies using Hammett plots correlate electronic effects with reaction rates .
Q. What strategies mitigate boron leaching in catalytic applications of this compound?
Leaching is minimized by:
- Using MOF-supported catalysts (e.g., UiO-66) to stabilize the boronate ester .
- Adding Lewis acids (e.g., Mg(OTf)₂) to suppress protodeboronation .
- Employing flow chemistry to maintain consistent reaction conditions and reduce side reactions .
Data Contradiction and Analytical Challenges
Q. Why do discrepancies arise in reported ¹³C NMR data for pinacol boronate esters?
Q. How can researchers resolve conflicting reactivity data in electrophotocatalytic reductions involving this compound?
Apparent contradictions in reduction potentials often arise from solvent-dependent equilibria. For instance, in THF, pinacolborane forms a trialkoxyborohydride intermediate that dominates the reaction pathway, while benzene promotes a complex equilibrium of boron species. Cyclic voltammetry and in situ IR spectroscopy are critical for identifying active species under specific conditions .
Methodological Optimization
Q. What purification techniques are optimal for isolating this boronate ester?
- Silica gel chromatography : Use hexane/ethyl acetate (9:1) to remove unreacted B₂pin₂.
- Recrystallization : Dissolve in hot ethanol and cool to −20°C to isolate high-purity crystals (≥95% by GC) .
- Size-exclusion chromatography : Effective for separating boronate esters from polymeric byproducts .
Applications in Advanced Systems
Q. How is this compound utilized in the synthesis of heterocyclic drug candidates?
It serves as a key intermediate in constructing benzo[b]thiophene-fused heterocycles via tandem Suzuki coupling/cyclization. For example, coupling with 2-bromo-3-iodothiophene followed by CuI-mediated cyclization yields tricyclic scaffolds with potential anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
